TC-F 2 is classified as a small organic molecule. It is specifically noted for its role in modulating endocannabinoid signaling pathways through the inhibition of fatty acid amide hydrolase. The compound has been synthesized and characterized in various studies, which highlight its biochemical properties and potential therapeutic applications.
The synthesis of TC-F 2 involves several methods that focus on creating a compound with high specificity for fatty acid amide hydrolase. Although specific synthesis protocols for TC-F 2 were not detailed in the search results, compounds within this class typically undergo synthetic routes that may include:
The detailed methodologies can vary based on the specific structural modifications intended for TC-F 2.
The molecular structure of TC-F 2 is characterized by its functional groups that enable interaction with fatty acid amide hydrolase. While specific structural data was not provided in the search results, compounds of this nature typically exhibit:
Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be employed to elucidate the precise molecular structure.
The chemical reactions involving TC-F 2 primarily focus on its interaction with fatty acid amide hydrolase. The key aspects include:
These reactions underline the significance of TC-F 2 in modulating endocannabinoid levels by inhibiting their degradation.
TC-F 2 exerts its pharmacological effects primarily through the inhibition of fatty acid amide hydrolase. This mechanism can be summarized as follows:
While specific physical and chemical properties were not detailed in the search results, compounds like TC-F 2 generally exhibit:
Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis may be employed to assess these properties.
TC-F 2 has several potential applications in scientific research and medicine:
Research continues to explore these avenues, aiming to better understand how TC-F 2 can be utilized therapeutically.
TC-F 2 (1-[(3S)-1-[4-(2-Benzofuranyl)-2-pyrimidinyl]-3-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one) is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme critical in terminating the signaling of endocannabinoids like anandamide. Its development marked a significant advancement in pharmacological tools for probing the endocannabinoid system’s role in neurological and metabolic processes. Unlike early FAAH inhibitors with irreversible mechanisms or off-target effects, TC-F 2 exemplifies a class of reversible, noncovalent inhibitors designed for high specificity, making it invaluable for dissecting FAAH’s biochemical and physiological functions [1] [3].
TC-F 2 emerged from targeted drug discovery efforts in the early 2010s, with key findings published by Min et al. (2011) and Gustin et al. (2011). These studies aimed to overcome limitations of earlier FAAH inhibitors, such as poor reversibility or cross-reactivity with cannabinoid receptors. Min et al. utilized structure-activity relationship (SAR) optimization to develop TC-F 2 as a potent, selective, and metabolically stable compound. Its identification leveraged high-throughput screening combined with rational design to enhance binding affinity to FAAH’s active site while minimizing interactions with off-target proteins like Carboxylesterase 1 [1] [3]. This period coincided with growing recognition of FAAH’s therapeutic potential in pain, inflammation, and addiction, positioning TC-F 2 as a refined tool for mechanistic studies [6].
Structurally, TC-F 2 features a benzimidazolone core linked to a benzofuranyl-pyrimidine moiety via a stereospecific piperidine group. Its molecular weight is 439.51 g/mol (C₂₆H₂₅N₅O₂), with the (S)-stereoisomer at the piperidinyl position being critical for activity [1]. The compound’s significance lies in its reversible binding mode, contrasting with covalent inhibitors like URB597. This reversibility allows transient modulation of FAAH activity, enabling precise temporal studies of endocannabinoid signaling [3].
Table 1: Key Structural and Physicochemical Properties of TC-F 2
Property | Value |
---|---|
Chemical Name | 1-[(3S)-1-[4-(2-Benzofuranyl)-2-pyrimidinyl]-3-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one |
Molecular Formula | C₂₆H₂₅N₅O₂ |
Molecular Weight | 439.51 g/mol |
Purity | ≥99% (HPLC) |
Solubility (DMSO) | 100 mM (43.95 mg/mL) |
CAS Number | 1304778-15-1 |
SMILES | O=C(N(CC)C6=C5C=CC=C6)N5[C@H]1CCCN(C2=NC(C3=CC(C=CC=C4)=C4O3)=CC=N2)C1 |
Functionally, TC-F 2’s selectivity profile is notable. It exhibits IC₅₀ values of 28 nM for human FAAH and 100 nM for rat FAAH, while showing negligible activity (>20 μM IC₅₀) at cannabinoid receptors (CB₁, CB₂) and TRPV1 channels [1]. This specificity prevents confounding effects from other signaling pathways, making it ideal for isolating FAAH’s roles in vivo. For example, TC-F 2 has been used to clarify FAAH’s involvement in fear extinction and synaptic plasticity without CB1-mediated psychoactivity [6].
TC-F 2 serves as a gold-standard pharmacological probe in FAAH research due to its balanced potency, selectivity, and reversible kinetics. It has been instrumental in:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5